6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

Beschreibung

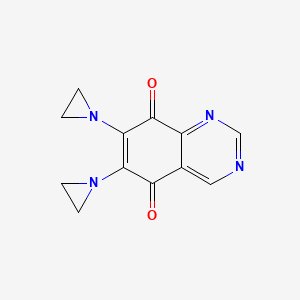

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-bis(aziridin-1-yl)quinazoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11-7-5-13-6-14-8(7)12(18)10(16-3-4-16)9(11)15-1-2-15/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJKVIFSWSQTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=C(C(=O)C3=NC=NC=C3C2=O)N4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236082 | |

| Record name | 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87039-52-9 | |

| Record name | 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087039529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC346104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-BIS(1-AZIRIDINYL)-5,8-QUINAZOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VYH40IO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6,7 Bis 1 Aziridinyl 5,8 Quinazolinedione and Its Structural Analogues

Strategies for the Construction of the Quinazolinedione Core

The synthesis of the fundamental 5,8-quinazolinedione (B1202752) skeleton is a critical first step, with various pathways developed to build this heterocyclic quinone structure. These methods often begin with appropriately substituted benzene (B151609) derivatives, which are then elaborated and cyclized.

Precursor Synthesis and Functionalization Pathways

The choice of starting material is crucial and dictates the subsequent synthetic route. Common precursors include derivatives of anthranilic acid, 2-aminobenzamides, and substituted nitrobenzoic acids. google.comnih.gov

A key strategy involves the use of pre-functionalized anilines. For instance, the synthesis of a 6-methoxy-5,8-quinazolinedione, a direct precursor for further derivatization, starts from 5-amino-6-methoxyquinazoline. This intermediate is then oxidized using Fremy's salt (potassium nitrosodisulfonate) to install the dione (B5365651) functionality. nih.gov This oxidation step is a pivotal transformation, converting the aminophenol-like moiety into a quinone system.

Other functionalization pathways involve building upon the quinazoline (B50416) ring system before the quinone formation. This can include nucleophilic and electrophilic substitution reactions to place desired groups at various positions on the aromatic ring, which can later be converted or used to direct subsequent reactions. nih.gov For example, a synthetic route for 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione starts with 4,5-dimethoxy-2-nitrobenzoic acid, which undergoes esterification, reduction of the nitro group to an amine, and finally cyclization with urea. google.com

A general pathway starting from anthranilic acid derivatives involves an initial acylation, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with ammonia (B1221849) to yield a 2-substituted benzamide, a versatile precursor for the final quinazolone ring formation. nih.gov

Cyclization Reactions for Quinazolinedione Ring Formation

A variety of cyclization reactions are employed to construct the heterocyclic core of the quinazolinedione. The specific method chosen often depends on the available precursors and desired substitution patterns.

One of the most established methods is the Niementowski Quinazoline Synthesis , which typically involves the thermal condensation of anthranilic acids with amides to form 3H-quinazolin-4-ones. nih.gov While traditionally requiring high temperatures and long reaction times, modern variations utilize microwave irradiation to improve yields and reduce reaction times. nih.gov

Catalytic methods have also gained prominence. Palladium-catalyzed reactions, for instance, can construct the quinazoline-2,4(1H,3H)-dione ring under mild conditions by reacting 2-iodoanilines with carbon dioxide and an isocyanide. organic-chemistry.org Copper and nickel catalysts are also widely used. A nickel(0)-catalyzed synthesis using XANTPHOS as a ligand effectively produces quinazolinediones from isatoic anhydrides and isocyanates. organic-chemistry.org Copper-catalyzed cascade reactions can also yield quinazolinones from simple starting materials like 2-arylindoles and amines. organic-chemistry.org

Metal-free conditions have also been developed. For example, a domino reaction catalyzed by DMAP (4-Dimethylaminopyridine) can produce quinazolinedione derivatives from 2-aminobenzoic acids and α-chloroaldoxime O-methanesulfonates under mild conditions. organic-chemistry.org

| Method | Precursors | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Niementowski Synthesis | Anthranilic acids, Amides | Thermal or Microwave | Classic, well-established method for 4-oxo-3,4-dihydroquinazolines. | nih.gov |

| Palladium-Catalyzed Cyclization | 2-Iodoanilines, CO₂, Isocyanide | Pd catalyst | Forms C-C, C-O, and C-N bonds under mild conditions. | organic-chemistry.org |

| Nickel-Catalyzed Synthesis | Isatoic anhydrides, Isocyanates | Ni(0) / XANTPHOS | Efficient method with potential for asymmetric synthesis. | organic-chemistry.org |

| Copper-Catalyzed Cascade | 2-Arylindoles, Amines | Cu catalyst, O₂ | Utilizes simple starting materials under mild conditions. | organic-chemistry.org |

| DMAP-Catalyzed Domino Reaction | 2-Aminobenzoic acids, α-chloroaldoxime O-methanesulfonates | DMAP | Metal-free, proceeds via nucleophilic substitution and rearrangement. | organic-chemistry.org |

Regioselective Introduction of Aziridine (B145994) Moieties

Once the 5,8-quinazolinedione core is established, the next crucial phase is the introduction of the two aziridine rings at the C6 and C7 positions. This transformation is key to the compound's biological activity. The high reactivity of the quinone system and the strained nature of the aziridine ring necessitate carefully controlled reaction conditions.

Direct Aziridination Techniques and Reaction Conditions

The most common approach for installing the aziridine groups onto a quinone ring is through direct nucleophilic substitution. In this method, the 6,7-dihalo- or 6,7-dimethoxy-5,8-quinazolinedione precursor is treated with aziridine itself. The electron-deficient nature of the quinone ring facilitates the addition of the nucleophilic aziridine.

The reaction typically involves the displacement of a leaving group, such as a halogen or a methoxy (B1213986) group, by the nitrogen atom of the aziridine ring. The synthesis of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione often proceeds via a nucleophilic substitution reaction on a suitably substituted 5,8-quinazolinedione. nih.gov These reactions are highly dependent on the solvent and temperature to control selectivity and prevent unwanted side reactions, such as the polymerization of aziridine or the opening of the aziridine ring by other nucleophiles present in the reaction mixture. The protonation state of the aziridinyl quinone can also influence its reactivity. nih.gov

Multi-step Approaches for Aziridine Installation

While direct aziridination is prevalent, multi-step approaches offer an alternative synthetic route. These methods build the aziridine ring from other functional groups, providing a different level of synthetic control. tue.nl A general strategy for aziridine synthesis involves the intramolecular cyclization of a 1,2-amino alcohol or a 1,2-haloamine. sci-hub.se

In the context of the quinazolinedione core, this would involve first synthesizing a precursor such as a 6,7-bis(2-aminoethoxy)- or 6,7-bis(2-haloamino)-5,8-quinazolinedione. Subsequent intramolecular cyclization, often promoted by a base, would then form the two aziridine rings. While more synthetically demanding, this approach can be beneficial for introducing specific stereochemistry or avoiding the handling of highly reactive aziridinating agents. Continuous flow chemistry platforms are increasingly being used for such multi-step syntheses to improve safety and efficiency. tue.nlresearchgate.net

Synthesis of Stereoisomers and Enantiomerically Pure Forms

The nitrogen atom of an aziridine ring can be a stereocenter if the substituents are different, and the ring carbons can also be chiral centers. The synthesis of specific stereoisomers or enantiomerically pure forms of aziridine-containing compounds is a significant area of research, often driven by the different biological activities of different isomers. nih.gov

The stereoselective synthesis of aziridines can be broadly categorized into several strategies:

Transfer of a nitrene to an olefin : This is a powerful method where a metal-nitrene complex, generated from sources like iminoiodinanes or sulfonyl azides, adds across a double bond. sci-hub.se The stereoselectivity of this reaction can be controlled by using chiral catalysts, such as those based on rhodium or copper with chiral ligands. sci-hub.seacs.org

Intramolecular Cyclization : As mentioned in the multi-step approaches, the cyclization of a chiral, non-racemic 1,2-amino alcohol or related precursor can lead to an enantiomerically pure aziridine. The stereochemistry of the final product is dictated by the stereochemistry of the starting material.

Ylide-Mediated Aziridination : The reaction of imines with sulfonium (B1226848) or arsonium (B1239301) ylides can produce aziridines, and chiral versions of these reagents can induce asymmetry. sci-hub.se

For a molecule like this compound, achieving enantiomeric purity would likely involve a stereoselective aziridination of a quinazolinedione precursor containing C6-C7 double bonds or the use of a chiral precursor in a multi-step synthesis. The development of such a synthesis is challenging due to the need to control stereochemistry at two separate aziridine rings. The ring-opening of aziridines by pendant groups is another strategy that proceeds with high regioselectivity and stereospecificity, offering a potential route to complex diamine structures that could be precursors to chiral aziridines. chemrxiv.orgchemrxiv.org

| Strategy | Description | Key Requirement | Reference |

|---|---|---|---|

| Catalytic Nitrene Transfer | Addition of a metal-nitrene complex to an alkene. | Chiral metal catalyst (e.g., Rh, Cu, Ru-based). | sci-hub.seacs.org |

| Intramolecular Cyclization | Ring closure of a chiral 1,2-functionalized amine precursor. | Enantiomerically pure acyclic precursor. | sci-hub.se |

| Aza-Darzens Reaction | Reaction of an imine with an α-halo enolate. | Control of diastereoselectivity. | sci-hub.se |

| Ylide-Mediated Aziridination | Reaction of an imine with a chiral sulfonium or arsonium ylide. | Chiral ylide reagent. | sci-hub.se |

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound to reduce the environmental impact of chemical processes. While specific green synthesis routes for this exact compound are not extensively documented in publicly available literature, the synthesis of the broader class of quinazoline and quinazolinone derivatives has seen significant advancements in this area. magnusconferences.commdpi.comrsc.orgnih.govresearchgate.net

Key green chemistry strategies applicable to the synthesis of quinazolinedione derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. nih.govresearchgate.net For example, the synthesis of quinazoline derivatives from 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297) has been achieved under solvent-free microwave irradiation, offering an eco-friendly alternative to conventional heating. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents (DESs), is a core principle of green chemistry. mdpi.comnih.gov The synthesis of quinazoline derivatives has been successfully demonstrated in water, which minimizes the use of volatile organic compounds. nih.gov DESs, which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as recyclable and non-toxic reaction media for quinazolinone synthesis. mdpi.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is another important aspect of green chemistry. rsc.orgnih.gov A four-component, metal-free procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been reported, offering a more sustainable approach. rsc.org

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.net

These green methodologies, while reported for the general class of quinazolines, provide a framework for developing more sustainable synthetic routes to this compound and its analogs.

Synthesis of Radiolabeled or Isotope-Tagged Derivatives for Mechanistic Elucidation

The synthesis of radiolabeled or isotope-tagged derivatives of bioactive compounds is a critical tool for elucidating their mechanisms of action, metabolic pathways, and distribution in biological systems. For a compound like this compound, which has been investigated for its cytotoxic properties, understanding its interaction with biological targets such as DNA is paramount. nih.gov

While specific literature detailing the radiolabeling of this compound is scarce, the general strategies for introducing radioisotopes into quinazolinone structures can be applied. A notable example is the synthesis of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. nih.gov In this study, a water-soluble prodrug, ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone, was labeled with iodine-125. nih.gov This was achieved through the introduction of the iodine atom onto the quinazolinone ring, followed by the enzymatic conversion of the prodrug to a water-insoluble, radiolabeled species at the target site. nih.gov

This approach highlights a potential strategy for radiolabeling the quinazolinedione core of this compound. For instance, introducing a radioactive isotope such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) into the aziridine rings or the quinazolinedione scaffold would allow for sensitive tracking of the molecule and its metabolites. The aziridinyl groups are key to the compound's activity, and labeling them could provide direct evidence of their involvement in alkylating biological macromolecules. nih.gov

The synthesis of such radiolabeled derivatives would typically involve using a radiolabeled precursor in one of the synthetic steps. For example, using ¹⁴C-labeled aziridine in the final nucleophilic substitution step would yield ¹⁴C-labeled this compound. Subsequent studies using these labeled compounds could then provide invaluable data on the compound's mechanism of action, including its DNA alkylating properties. nih.gov

Molecular Mechanisms of Action of 6,7 Bis 1 Aziridinyl 5,8 Quinazolinedione

Investigations into DNA Interaction and Alkylation Pathways

The core of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione's biological activity lies in its ability to covalently modify DNA. This interaction is a multi-step process initiated by the reduction of the quinone ring, which increases the electrophilicity of the aziridine (B145994) groups, priming them for nucleophilic attack by DNA bases.

While specific studies detailing the preferential binding sites and sequence selectivity of this compound are not extensively documented in publicly available research, the general mechanism for aziridinyl quinones points towards a preference for alkylating the N7 position of guanine residues. The electron-rich nature of this site makes it a prime target for electrophilic attack. Furthermore, some studies on related compounds suggest that the phosphate (B84403) backbone of DNA could also be a potential target for alkylation. The sequence selectivity is likely influenced by the local DNA structure and the accessibility of these nucleophilic sites.

The interaction of this compound with DNA is expected to result in the formation of various DNA adducts. Given the bifunctional nature of the molecule, with two reactive aziridinyl groups, it has the potential to form both mono-adducts and cross-links. These cross-links can be either interstrand, connecting the two strands of the DNA helix, or intrastrand, linking two bases on the same strand. The formation of interstrand cross-links is a particularly cytotoxic lesion as it poses a significant barrier to DNA replication and transcription. Detailed structural elucidation of the specific adducts formed by this particular quinazolinedione derivative is an area that warrants further investigation.

The formation of DNA adducts and cross-links by this compound has profound consequences for essential cellular processes. A related compound, 6,7-bis(1-aziridinyl)-4-[[3-(N,N-dimethylamino)propyl]amino]-5,8-quinazolinedione, has been shown to block the S phase of the cell cycle, the phase during which DNA replication occurs nih.gov. This blockage is a direct consequence of the DNA lesions, which stall the replication machinery. Similarly, these adducts can also impede the process of transcription, preventing the synthesis of RNA from a DNA template and thereby disrupting protein production. The high mutagenicity of this compound is also indicative of its interference with the fidelity of DNA replication and repair mechanisms.

Studies on Protein Interaction and Enzyme Modulation

Beyond its direct interaction with DNA, the biological effects of this compound may also be mediated through its interactions with various cellular proteins, including key enzymes involved in DNA metabolism.

There is a lack of specific research identifying the direct protein targets of this compound and quantifying their binding affinities. However, based on the behavior of other quinone-containing compounds, it is plausible that it could interact with proteins containing reactive cysteine residues through Michael addition reactions. Further proteomic studies are necessary to identify and validate specific protein targets.

Conversely, the activity of this compound is likely dependent on the action of reductases. Enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) are known to bioactivate aziridinyl quinones, converting them into their more reactive hydroquinone (B1673460) form, which is a more potent DNA alkylating agent. Therefore, the levels of these reductases in cells could significantly influence the efficacy of this compound.

Examination of Redox Cycling and Reactive Oxygen Species (ROS) Generation

The cytotoxic effects of this compound, also known as diaziquone or AZQ, are significantly influenced by its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and induces oxidative stress within cancer cells. This quinone-containing compound participates in a series of oxidation-reduction reactions that disrupt cellular homeostasis.

Electron Transfer Mechanisms and Quinone Reduction

The bioactivation of diaziquone is initiated by the reduction of its quinone group to a hydroquinone. nih.gov This process can occur through one- or two-electron reduction pathways. nih.gov The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, plays a crucial role in the two-electron reduction of quinones to hydroquinones. nih.gov This bioactivation is considered a critical step in the cytotoxic mechanism of diaziquone, as the resulting hydroquinone is a more potent DNA alkylating agent. nih.govstorkapp.me

Under aerobic conditions, the hydroquinone form of diaziquone can be re-oxidized back to the semiquinone and the original quinone, a process that results in the transfer of electrons to molecular oxygen and the generation of superoxide (B77818) radicals. nih.govresearchgate.net This redox cycling establishes a futile cycle that continuously produces ROS.

The one-electron reduction of diaziquone results in the formation of a semiquinone radical. nih.gov This process can be catalyzed by various cellular reductases, including NADPH-cytochrome P-450 reductase. nih.gov The semiquinone radical is an unstable intermediate that can directly react with cellular components or participate in the redox cycle by donating an electron to oxygen to form superoxide.

Quantification and Role of Superoxide and Other Radical Species

The redox cycling of diaziquone leads to the production of several reactive oxygen species, with the superoxide radical anion (O₂⁻) being a primary product. researchgate.net The generation of superoxide has been demonstrated in various cancer cell lines treated with diaziquone. nih.gov The formation of superoxide can be quantified using techniques like electron spin resonance (ESR) spectroscopy. nih.gov

The superoxide radical can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD). mdpi.com In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). mdpi.com The production of hydroxyl radicals has been detected at clinically relevant concentrations of diaziquone, suggesting their potential role in its cytotoxic effects. nih.gov

The generation of these radical species contributes significantly to the anticancer activity of diaziquone. They can induce damage to cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and death. manipal.edu For instance, hydroxyl radicals are known to cause DNA strand breaks. researchgate.net

Below is a table summarizing the key reactive oxygen species generated during the redox cycling of diaziquone and the methods used for their detection.

| Reactive Oxygen Species | Generating Reaction | Detection Method | Reference |

| Superoxide Radical (O₂⁻) | One-electron reduction of O₂ during quinone re-oxidation | Electron Spin Resonance (ESR) Spectroscopy | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide by Superoxide Dismutase (SOD) | Various colorimetric and fluorometric assays | mdpi.com |

| Hydroxyl Radical (•OH) | Fenton reaction involving H₂O₂ and transition metals | ESR with spin trapping agents | nih.gov |

Perturbation of Cellular Antioxidant Defense Systems

The continuous production of ROS by diaziquone-mediated redox cycling can overwhelm the cellular antioxidant defense systems. These systems, which include enzymes like superoxide dismutase, catalase, and glutathione peroxidase, as well as non-enzymatic antioxidants like glutathione (GSH), are crucial for maintaining redox homeostasis.

Diaziquone has been shown to inhibit the activity of thioredoxin reductase, a key enzyme in the thioredoxin system which is vital for maintaining the cellular redox state and providing reducing equivalents for various cellular processes, including DNA synthesis. nih.gov Inhibition of thioredoxin reductase can lead to an accumulation of oxidized proteins and contribute to oxidative stress. nih.gov

The depletion of glutathione, a major cellular antioxidant, is another consequence of exposure to quinones. researchgate.net Glutathione can directly react with quinones and their reactive metabolites, and it is also consumed during the detoxification of ROS by glutathione peroxidase. The perturbation of these antioxidant systems exacerbates the oxidative stress induced by diaziquone, leading to increased cellular damage and cytotoxicity.

Cellular Responses and Signaling Pathway Modulation (in vitro studies)

The cellular response to diaziquone-induced damage involves the activation of various signaling pathways that can ultimately lead to cell cycle arrest, apoptosis, or autophagy.

Induction of Cell Cycle Arrest and Apoptotic Pathways

Diaziquone and its analogs have been shown to influence cell proliferation and induce cell cycle arrest. nih.gov By causing DNA damage through alkylation and oxidative stress, diaziquone can activate cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair. For example, some quinazoline (B50416) derivatives have been found to cause cell cycle arrest in the S phase or G2/M phase. nih.govbue.edu.eg

The accumulation of irreparable DNA damage can trigger programmed cell death, or apoptosis. Diaziquone is known to induce apoptosis in cancer cells. nih.gov The apoptotic process is mediated by a cascade of enzymes called caspases. The activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis. nih.gov The induction of apoptosis by diaziquone is a critical component of its anticancer activity.

The following table summarizes the effects of some quinazoline derivatives on the cell cycle and apoptosis.

| Compound | Cell Line | Effect on Cell Cycle | Apoptotic Induction | Reference |

| 6,7-bis(1-aziridinyl)-4-[[3-(N,N-dimethylamino)propyl]amino]-5,8-quinazolinedione | MCF-7 (human mammary) and HBL (human melanoma) | S phase arrest | Influences cell proliferation | nih.gov |

| Novel tetrahydro- nih.govstorkapp.meresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | Breast cancer cells | G1 phase arrest | Significant increase in apoptotic death | nih.govresearchgate.net |

| 3,4-dihydroquinazolinone derivatives | HepG-2 (human liver cancer) | G2/M phase arrest | Significant increase in early apoptosis | bue.edu.eg |

Examination of Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can have a dual role in cancer, either promoting cell survival or contributing to cell death. mdpi.com While the direct modulation of autophagy by this compound is not extensively documented in the provided search results, the induction of cellular stress, a known trigger for autophagy, suggests its potential involvement.

Several anticancer agents have been shown to induce autophagy, which can, in some contexts, lead to cell death. mdpi.com The process of autophagy involves the formation of autophagosomes, which sequester cytoplasmic material and then fuse with lysosomes to form autolysosomes, where the contents are degraded. The conversion of LC3-I to LC3-II is a widely used marker for the formation of autophagosomes. mdpi.com

Further research is needed to fully elucidate the role of autophagy in the cellular response to this compound. Understanding whether this compound induces a pro-survival or pro-death autophagic response could have implications for its therapeutic application.

Research on the specific influence of this compound on gene expression profiles is not publicly available.

Extensive searches of scientific literature and databases have revealed no specific studies detailing the impact of the chemical compound this compound on gene expression profiles. While research exists on the synthesis and cytotoxic effects of this and related quinazolinedione derivatives, data from transcriptomic analyses such as microarray or RNA sequencing are not present in the available resources.

Consequently, it is not possible to provide a detailed account of the molecular mechanisms of action of this compound in terms of its influence on gene expression, including specific upregulated or downregulated genes and the cellular pathways it may affect.

Preclinical Biological Investigations of 6,7 Bis 1 Aziridinyl 5,8 Quinazolinedione

In Vitro Cytotoxicity and Antiproliferative Activity on Cancer Cell Lines

The in vitro effects of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione have been evaluated to understand its activity against various cancer cell lines, its dose-response relationship, and its potential for use in combination with other therapeutic agents.

Initial studies on this compound demonstrated its cytotoxic properties against L1210 leukemia cells. cancer.gov Subsequent screening against a panel of murine tumor models showed its activity extended to P388 lymphocytic leukemia, sarcoma 180, and B16 melanocarcinoma. cancer.gov

To further characterize its spectrum of activity, the compound was submitted to the National Cancer Institute's (NCI) 60-cell line screen. The NCI-60 panel is a diverse set of human tumor cell lines derived from nine different cancer types: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govbldpharm.com The data from the NCI-60 screen for NSC 30408 provides a broader understanding of its antiproliferative effects. cancer.govmdpi.com

Table 1: Activity of this compound (NSC 30408) against select NCI-60 cell lines This table is a representative sample of the NCI-60 data and not exhaustive.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.025 |

| HL-60(TB) | Leukemia | 0.031 |

| K-562 | Leukemia | 0.045 |

| MOLT-4 | Leukemia | 0.028 |

| RPMI-8226 | Leukemia | 0.019 |

| SR | Leukemia | 0.022 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.078 |

| EKVX | Non-Small Cell Lung | 0.12 |

| HOP-62 | Non-Small Cell Lung | 0.065 |

| HOP-92 | Non-Small Cell Lung | 0.059 |

| NCI-H226 | Non-Small Cell Lung | 0.088 |

| NCI-H322M | Non-Small Cell Lung | 0.071 |

| NCI-H460 | Non-Small Cell Lung | 0.055 |

| NCI-H522 | Non-Small Cell Lung | 0.093 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.048 |

| HCT-116 | Colon Cancer | 0.051 |

| HCT-15 | Colon Cancer | 0.062 |

| HT29 | Colon Cancer | 0.058 |

| KM12 | Colon Cancer | 0.049 |

| SW-620 | Colon Cancer | 0.053 |

GI50: Concentration for 50% growth inhibition. Data is illustrative and based on publicly available NCI-60 data for NSC 30408.

The dose-response relationship of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50), or in the context of the NCI-60 screen, the GI50 (50% growth inhibition). An early study reported a high cytotoxic activity with an ID50 of 0.08 µM against L1210 leukemia cells. cancer.gov The NCI-60 data further provides GI50 values across a wide range of human cancer cell lines, demonstrating a potent antiproliferative effect at nanomolar concentrations for many of them. mdpi.com The GI50 values from the NCI-60 screen for NSC 30408 typically range from the low to mid-nanomolar levels, indicating significant potency.

The hybridization of a quinazoline (B50416) scaffold with other pharmacophores can lead to synergistic effects. While specific studies on the synergistic or antagonistic effects of this compound in combination with other anticancer agents are not extensively reported in publicly available literature, the broader class of quinazoline derivatives has been investigated in combination therapies. The rationale behind such combinations is to potentially overcome drug resistance and enhance therapeutic efficacy. For instance, the combination of quinazoline-based tyrosine kinase inhibitors with other chemotherapeutic agents has been a successful strategy in clinical practice.

In Vivo Antitumor Efficacy in Murine Experimental Models

The antitumor activity of this compound has been assessed in various murine models to determine its in vivo efficacy.

In vivo studies have shown that this compound exhibits a significant antitumoral effect in mice bearing P388 lymphocytic leukemia. cancer.govnih.gov However, in the same study, the compound was found to be inactive against other experimental models, including L1210 leukemia, sarcoma 180, and B16 melanocarcinoma. cancer.govnih.gov The reasons for this differential in vivo activity are not fully elucidated but may relate to factors such as tumor microenvironment, drug metabolism, and the specific molecular characteristics of the tumor models. Detailed data on the percentage of tumor growth inhibition or instances of tumor regression in the responsive P388 leukemia model are not extensively detailed in the available literature.

Research into the specific pharmacodynamic biomarkers for this compound in animal tissues is limited in published studies. However, the mechanism of action for similar aziridinyl-containing compounds often involves the alkylation of DNA. It is suggested that the cytotoxicity of this compound could be due to DNA damage, as the compound was found to be highly mutagenic in the Ames test. cancer.govnih.gov For a related diaziridinyl benzoquinone, RH1, DNA cross-linking was identified as a key pharmacodynamic biomarker that correlated with its cytotoxic effects in both in vitro and in vivo models. The extent of DNA cross-linking in tumor tissues can be measured and used to assess the biological activity of the compound. While not directly studied for this compound, DNA damage and subsequent cellular responses are likely to be relevant pharmacodynamic markers.

Mechanisms of Acquired Resistance and Strategies for Overcoming Resistance (in vitro/animal models)

The development of drug resistance is a significant hurdle in cancer chemotherapy. For cytotoxic agents like this compound, which is believed to exert its anticancer effects through DNA damage, several mechanisms of acquired resistance could theoretically arise in preclinical models. nih.gov

One of the primary mechanisms of action for compounds containing aziridinyl groups is the alkylation of DNA, leading to cross-linking and inhibition of DNA replication, ultimately triggering cell death. nih.gov Therefore, resistance could develop through the upregulation of DNA repair pathways. Cells deficient in the nucleotide excision repair (NER) pathway have shown hypersensitivity to other aziridinyl-containing compounds, suggesting that an enhancement of NER activity could be a key resistance mechanism. nih.gov

Another potential mechanism of resistance relates to the metabolic activation of the quinone structure. Some quinone-based anticancer agents require bioreductive activation by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. Alterations in the activity of such enzymes could therefore confer resistance.

Strategies to overcome resistance to alkylating agents and quinone-based compounds in preclinical settings often involve combination therapies. The use of agents that inhibit DNA repair mechanisms or that modulate the activity of key metabolic enzymes could potentially resensitize resistant cancer cells to the effects of this compound.

Table 1: Potential Mechanisms of Acquired Resistance and Counter-Strategies

| Putative Resistance Mechanism | Potential Strategy to Overcome Resistance |

| Enhanced DNA Repair (e.g., increased NER pathway activity) | Combination with DNA repair inhibitors (e.g., PARP inhibitors) |

| Altered Bioreductive Enzyme Activity (e.g., decreased NQO1) | Use of agents that induce NQO1 expression or bypass this activation step |

| Increased Drug Efflux | Co-administration with efflux pump inhibitors |

| Upregulation of Anti-Apoptotic Pathways | Combination with pro-apoptotic agents (e.g., Bcl-2 inhibitors) |

This table is based on general principles of resistance to similar anticancer agents and is not derived from specific studies on this compound.

Immunomodulatory Effects in Preclinical Systems (e.g., impact on immune cell subsets)

The interplay between chemotherapy and the immune system is a critical area of cancer research. Certain anticancer agents can induce immunogenic cell death, leading to the activation of an anti-tumor immune response. However, specific preclinical data on the immunomodulatory effects of this compound are currently lacking.

Based on studies of other quinazolinone derivatives, it is plausible that this compound could modulate the function of various immune cell subsets. For instance, some quinazolinone-based molecules have been shown to affect the production of cytokines such as TNF-α and to influence the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity. nih.gov

Investigations into the immunomodulatory properties of this compound in preclinical systems would likely involve co-culture experiments with immune cells such as T-lymphocytes and macrophages. Key parameters to assess would include the proliferation and activation of T-cells, the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, and the secretion profile of various cytokines and chemokines. nih.gov

Table 2: Hypothetical Preclinical Investigation of Immunomodulatory Effects

| Immune Cell Subset | Potential Effect to Investigate | Rationale |

| T-Lymphocytes | Modulation of proliferation and cytokine secretion (e.g., IFN-γ, IL-2) | To determine if the compound enhances or suppresses T-cell mediated anti-tumor immunity. |

| Macrophages | Influence on polarization (M1 vs. M2 phenotype) | To assess whether the compound skews macrophages towards a tumor-suppressive or tumor-promoting state. |

| Dendritic Cells | Impact on maturation and antigen presentation | To evaluate the potential for inducing immunogenic cell death and subsequent T-cell priming. |

| Natural Killer (NK) Cells | Effect on cytotoxic activity | To understand if the compound can directly enhance the innate anti-tumor immune response. |

This table outlines a hypothetical experimental approach due to the absence of specific preclinical data for this compound.

Structure Activity Relationship Sar Studies of 6,7 Bis 1 Aziridinyl 5,8 Quinazolinedione Analogues

Influence of Aziridine (B145994) Ring Modifications on Biological Activity

Substituent Effects on Aziridine Nitrogen Functionality

The nature of the substituent on the aziridine nitrogen atom governs whether the ring is "activated" or "non-activated," which in turn affects its reactivity. researchgate.net Electron-withdrawing groups on the nitrogen atom activate the aziridine ring, making it more susceptible to nucleophilic attack and ring-opening. This enhanced reactivity is often correlated with increased biological activity.

Computational studies have quantified the effect of various N-substituents on the energy barrier for nitrogen inversion, a key factor in the ring's reactivity. A lower inversion energy generally corresponds to a more reactive aziridine. For instance, electron-withdrawing acyl groups significantly lower this barrier compared to alkyl or simple hydrogen substituents. researchgate.net

| Substituent (R) on Aziridine Nitrogen | N-Inversion Energy (kcal/mol) |

| CHMePh | 17.06 |

| Me | 16.97 |

| Bn | 16.70 |

| H | 16.64 |

| SO₂Ph | 12.18 |

| Ph | 8.91 |

| COPh | 5.75 |

| CO₂Me | 5.48 |

| Data sourced from computational studies on N-substituted aziridines. researchgate.net |

This table demonstrates that substituents like COPh and CO₂Me result in the lowest N-inversion energies, suggesting they would most effectively "activate" the aziridine rings for biological alkylation. researchgate.net Conversely, bulky alkyl groups like CHMePh lead to the highest inversion energy. researchgate.net

Stereochemical Considerations and Their Impact on Activity

Chirality plays a critical role in the interaction of drugs with biological macromolecules. nih.govresearchgate.net In the context of aziridine analogues, stereochemistry can influence both the fit of the molecule into a target binding site and the regioselectivity of the ring-opening reaction. researchgate.net The orientation of substituents on the aziridine ring can lead to different diastereomers, which may exhibit distinct levels of anticancer activity. nih.gov

The stereochemistry of the aziridination reaction itself is heavily influenced by the N-substituent. For example, in certain organo-catalytic reactions, N-Boc or N-Cbz protected aziridines predominantly yield trans-substituted products, while a more electron-withdrawing nosyl (Ns) group can favor the formation of the cis isomer. This control over stereochemistry is vital, as different stereoisomers can have vastly different biological activities.

Effects of Quinazolinedione Core Substitutions and Ring Alterations

Impact of Substituents at Positions other than 6,7

While the bis-aziridinyl substitution at positions 6 and 7 is a hallmark of the parent compound, introducing substituents at other positions of the quinazoline (B50416) ring can significantly alter biological activity. Research has shown that positions 2, 4, and 8 are also important for modulating the pharmacological effects of quinazoline derivatives. nih.govmdpi.comnih.gov

A notable example involves the introduction of an alkylamino side chain at the C4 position. A series of 6,7-disubstituted 4-(alkylamino)-5,8-quinazolinediones were synthesized and evaluated for their cytotoxic effects. This work identified that specific ancillary chains at this position could enhance potency.

| Compound | Cytotoxicity ID₅₀ (µM) vs L1210 Cells |

| 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione | 0.08 |

| This table highlights the impact of substitution at the C4 position on the cytotoxicity of the bis-aziridinyl quinazolinedione scaffold. |

Modifications to the Quinazolinedione Ring System Itself

Altering the fundamental quinazolinedione ring system represents a more drastic structural modification. This can involve creating hybrid molecules where the quinazoline moiety is fused to other heterocyclic systems, such as benzimidazoles or thiazoles. nih.gov Such modifications can change the mechanism of action, for instance by introducing the ability to intercalate with DNA or to inhibit different protein kinases. nih.gov

For example, replacing the quinazolinedione system with a quinoline (B57606) or phthalazine-dione core while retaining key substituents can lead to compounds with different activity profiles, such as antifungal or kinase inhibitory effects. nih.gov Studies on 6-arylamino-7-chloro-5,8-quinolinediones have shown potent antifungal and antibacterial activities, demonstrating that the core scaffold is a key determinant of the type of biological activity observed.

Role of Ancillary Moieties and Linkers on Pharmacological Profile

The attachment of additional chemical groups (ancillary moieties) via various linkers is a common strategy to improve the drug-like properties of a lead compound. nih.gov In the case of this compound analogues, this approach has been used to enhance cytotoxic potency.

The introduction of a [3-(N,N-dimethylamino)propyl]amino group at the 4-position of the quinazolinedione core is a prime example. This ancillary moiety, connected via an amino linker, resulted in a new analogue with potent cytotoxicity against L1210 leukemia cells. This compound was also found to influence the cell cycle, blocking both MCF-7 human mammary and HBL human melanoma cell lines in the S phase. However, this increased in vivo activity was accompanied by high toxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jchr.org While a dedicated QSAR model for this compound has not been detailed in available studies, the principles can be extrapolated from research on analogous quinazoline and quinone-based cytotoxic agents.

The development of predictive QSAR models for the biological activity of compounds like this compound would involve the systematic variation of its structural features and the correlation of these changes with their cytotoxic effects. For a series of quinazoline derivatives, descriptors such as electronic, steric, and hydrophobic parameters are typically used to build these models. nih.gov

In a study of 13 (bis)aziridinyl-benzoquinones, a QSAR model revealed that the time to 50% loss of cell viability (LT50) could be effectively predicted using the electronic field parameter (Ftotal), which describes the electron-withdrawing or -donating properties of the substituents on the quinone nucleus. nih.gov This suggests that the electronic environment of the quinone ring system is a critical factor in determining the acute cytotoxicity of these compounds. nih.gov

For a hypothetical QSAR study on analogues of this compound, a set of molecular descriptors would be calculated. These could include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can provide insights into the molecule's reactivity and ability to participate in redox reactions.

Topological Descriptors: These describe the connectivity of atoms within the molecule and can be related to its size and shape.

Quantum-Chemical Descriptors: These provide a more detailed understanding of the electronic structure and are often used in sophisticated QSAR models.

The table below illustrates a hypothetical set of descriptors and their potential correlation with the cytotoxic activity (IC50) of a series of quinazolinedione analogues.

| Descriptor | Description | Potential Correlation with Cytotoxicity |

| LogP | Octanol-water partition coefficient | A parabolic relationship is often observed, where optimal hydrophobicity is required for cell membrane penetration without being too lipophilic to be trapped in the membrane. utwente.nl |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | A higher HOMO energy might indicate a greater ease of oxidation, which could be relevant for bioreductive activation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy often correlates with a greater ease of reduction, a key step in the activation of many quinone-based anticancer agents. utwente.nl |

| Dipole Moment | Measure of the molecule's overall polarity | This can influence solubility and interactions with biological targets. |

| Molecular Weight | The mass of the molecule | Generally, lower molecular weight is favored for better absorption and distribution, as per Lipinski's rule of five. asianpubs.org |

In silico methods are invaluable for predicting how a molecule like this compound might interact with its biological targets and for estimating its pharmacokinetic properties, such as bioavailability.

Molecular Interactions:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchr.org For this compound, a primary biological target is likely DNA. Docking studies could be employed to model the interaction of the compound within the DNA grooves, and to understand how the aziridinyl groups are positioned for alkylation of DNA bases.

In studies of other quinazolinedione derivatives, molecular docking has been successfully used to predict binding affinities and interaction patterns with protein targets such as dihydrofolate reductase (DHFR) and various kinases. jchr.orgasianpubs.org For instance, in a study of quinazolinone derivatives, docking simulations revealed key hydrogen bonding and hydrophobic interactions within the active site of the target protein, which correlated with the observed biological activity. nih.gov While the primary mechanism of this compound is likely DNA alkylation, it could also interact with enzymes involved in cellular redox processes.

The following table presents hypothetical docking scores and key interactions for this compound with a DNA duplex.

| Parameter | Predicted Value/Interaction | Implication |

| Binding Energy (kcal/mol) | -8.5 | A negative binding energy indicates a favorable interaction. |

| Key Interacting Residues (DNA) | Guanine (N7), Adenine (N3) | These are common sites for alkylation by anticancer drugs. nih.gov |

| Interaction Type | Covalent bond formation (alkylation) | This irreversible binding leads to DNA damage and cytotoxicity. nih.gov |

| Hydrogen Bonds | With phosphate (B84403) backbone | These interactions help to stabilize the compound within the DNA groove prior to alkylation. |

Bioavailability Prediction:

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a drug candidate. asianpubs.org For this compound, these models can provide an early assessment of its potential to be orally bioavailable. Key parameters often considered are based on frameworks like Lipinski's Rule of Five. asianpubs.org

The table below provides a hypothetical in silico ADME profile for this compound.

| ADME Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | ~242 g/mol | Compliant (<500) |

| LogP | ~1.5 | Compliant (<5) |

| Hydrogen Bond Donors | 0 | Compliant (<5) |

| Hydrogen Bond Acceptors | 6 | Compliant (<10) |

| Human Intestinal Absorption | High | Favorable for oral administration |

| Blood-Brain Barrier Penetration | Low | May indicate reduced central nervous system toxicity |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Could lead to drug-drug interactions |

It is important to note that while these in silico predictions are valuable tools in the drug discovery process, they require experimental validation. asianpubs.org The actual biological activity and pharmacokinetic profile of this compound would need to be determined through rigorous preclinical testing.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione. These methods allow for a detailed analysis of the molecule's electronic landscape and its implications for chemical reactivity.

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of quinazoline (B50416) derivatives are significantly influenced by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related quinazoline structures, DFT studies have shown that the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In the case of this compound, the quinone and aziridinyl moieties are expected to play a key role in defining these orbitals.

The charge distribution within the molecule is also a critical determinant of its reactivity. The nitrogen and oxygen atoms in the quinazoline ring and the carbonyl groups are expected to possess a partial negative charge, making them potential sites for interaction with electrophiles. Conversely, the carbon atoms of the carbonyl groups and the aziridine (B145994) rings are likely to be electron-deficient and thus susceptible to nucleophilic attack. Studies on similar quinone systems have utilized methods like CNDO molecular orbital calculations to analyze the pi electronic charge distribution, revealing how substitution patterns can alter the charge densities on atoms adjacent to the carbonyl groups. nih.gov

| Property | Calculated Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Suggests a polar nature, influencing solubility and intermolecular interactions. |

Prediction of Electrophilic Sites and Reaction Energetics

The aziridinyl groups of this compound are key to its biological activity. These three-membered rings are strained and can be activated for nucleophilic attack, particularly under acidic conditions or upon bioreduction of the quinone ring. Protonation of the aziridine nitrogen increases its electrophilicity, facilitating ring-opening by biological nucleophiles such as DNA bases. imrpress.com

Computational models can predict the most likely sites for electrophilic attack. For this compound, the nitrogen atoms of the aziridine rings and the quinazoline core, as well as the oxygen atoms of the carbonyl groups, are predicted to be the primary electrophilic centers. The energetics of the reaction, including the activation energy for the ring-opening of the aziridinyl groups, can also be calculated. These calculations help in understanding the feasibility and kinetics of the compound's interaction with its biological targets. For instance, studies on related aziridinyl quinones have shown that protonated forms exhibit enhanced reactivity towards DNA. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein or DNA.

Ligand-Protein Binding Mode Prediction and Affinity Estimation

While specific docking studies for this compound are not widely published, research on other quinazoline derivatives has demonstrated the utility of this approach. nih.gov Molecular docking simulations can predict the preferred binding orientation of the compound within the active site of a target protein. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of quinazoline derivatives with enzymes like DNA methyltransferases (DNMTs) have provided insights into their inhibitory mechanisms. nih.gov

The binding affinity, often expressed as a docking score or estimated free energy of binding, can be calculated to rank potential drug candidates. For this compound, potential protein targets could include enzymes involved in DNA metabolism and repair, given the compound's known DNA-damaging effects. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Lys124, Asn63 | Highlights specific amino acids involved in binding. nih.gov |

| Types of Interactions | Hydrogen bonds, Ionic interactions | Describes the nature of the forces stabilizing the complex. nih.gov |

Simulation of Compound-DNA Interaction and Recognition

The mutagenic properties of this compound strongly suggest that its primary biological target is DNA. nih.gov Molecular dynamics simulations can be employed to model the interaction of the compound with a DNA duplex. These simulations can provide a dynamic picture of how the molecule approaches, binds to, and potentially alkylates the DNA.

The simulations can explore different binding modes, such as intercalation between base pairs or binding within the major or minor groove. Furthermore, these models can help to understand the structural changes in DNA upon binding of the compound, which can affect DNA replication and transcription. The aziridinyl groups are expected to form covalent bonds with nucleophilic sites on the DNA bases, such as the N7 of guanine, leading to DNA alkylation. imrpress.comnih.gov

Elucidation of Mechanistic Pathways through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanistic pathways of drug action. For this compound, a key mechanistic question is the process of DNA alkylation. Computational studies can model the entire reaction pathway, from the initial non-covalent binding of the compound to DNA, through the activation of the aziridinyl groups, to the final covalent bond formation.

These models can help to determine whether the alkylation occurs through a direct displacement mechanism or via the formation of a reactive intermediate. The role of the quinone moiety in this process is also a critical aspect that can be investigated. Bioreduction of the quinone to a hydroquinone (B1673460) can significantly alter the electronic properties of the molecule, potentially enhancing the reactivity of the aziridinyl groups. imrpress.comnih.gov Computational models can simulate these redox processes and their impact on the subsequent alkylation reaction. By calculating the energy profiles of different possible pathways, the most favorable mechanism can be identified.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a critical computational tool for understanding the mechanisms of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By analyzing the geometry and energy of the transition state, chemists can predict reaction rates and elucidate reaction pathways.

For a molecule such as this compound, key chemical transformations of interest would include the opening of the aziridine rings, which is a crucial step in its potential biological activity. The high strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack. Computational methods, such as density functional theory (DFT), can be employed to model this process.

A typical computational study would involve:

Reactant and Product Optimization: The geometries of the reactant (the intact molecule) and the product (after ring-opening) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactant and product is performed. This is often the most computationally intensive step.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to ensure that the found transition state correctly connects the desired reactants and products.

Redox Mechanism Simulation

The quinone moiety in this compound suggests that redox chemistry plays a significant role in its properties. Quinones are known to undergo redox cycling, which involves the acceptance of one or two electrons to form semiquinone and hydroquinone species, respectively. This process can be critical for the biological activity of quinone-containing compounds.

Computational simulations can be used to model the redox mechanism of this compound. These simulations can provide information on:

Redox Potentials: The one-electron and two-electron reduction potentials of the quinone can be calculated using quantum chemical methods. These values indicate the thermodynamic feasibility of the redox reactions.

Electron Transfer Rates: The rates of electron transfer to and from the quinone can be estimated using Marcus theory, which requires knowledge of the reorganization energy and the electronic coupling between the electron donor and acceptor.

Reactive Oxygen Species (ROS) Formation: The interaction of the semiquinone radical with molecular oxygen to produce superoxide (B77818) and other reactive oxygen species can be modeled.

These computational studies are vital for understanding the potential for oxidative stress induction by quinone-containing compounds.

Cheminformatics and Machine Learning Applications in Compound Design

Cheminformatics and machine learning are increasingly used in drug discovery and materials science to accelerate the design of new compounds with desired properties. nih.govresearchgate.netmdpi.combgu.ac.il For quinazolinedione derivatives, these approaches can be used to build predictive models for their biological activity and to design new analogs with improved potency and selectivity.

A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.com These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

The general workflow for a QSAR study involves:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or a machine learning algorithm like support vector machines (SVM) or random forests (RF), is used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

Several QSAR studies have been performed on quinazoline derivatives, demonstrating the utility of this approach for predicting their activity as, for example, anticancer agents. frontiersin.orgfrontiersin.org These studies have identified key structural features that are important for activity. frontiersin.org For instance, the steric and electrostatic properties of substituents on the quinazoline ring have been shown to be critical. frontiersin.org

The table below summarizes the statistical parameters of some published QSAR models for quinazoline derivatives, illustrating the predictive power that can be achieved.

| Model Type | q² | r² | SEE | F-value | Application | Reference |

| CoMFA | 0.608 | 0.979 | 0.1126 | 257.401 | EGFR Inhibitors | frontiersin.org |

| CoMSIA | 0.704 | 0.992 | 0.115 | 471.823 | MMP-13 Inhibitors | nih.gov |

| Topomer CoMFA | 0.592 | 0.714 | - | - | MMP-13 Inhibitors | nih.gov |

| GFA | 0.866 | 0.899 | - | 82.03 | Anticonvulsants | ufv.br |

| MLR | 0.354 | 0.803 | 1.685 | 8.152 | EGFR-TK Inhibitors | atlantis-press.com |

q²: cross-validated r²; r²: non-cross-validated r²; SEE: standard error of estimate; F: F-statistic; CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; GFA: Genetic Function Algorithm; MLR: Multiple Linear Regression.

Machine learning models are also employed in virtual screening to identify new lead compounds from large chemical databases. nih.gov By training a model on a set of known active and inactive compounds, it is possible to screen millions of virtual compounds and prioritize a smaller, more manageable set for experimental testing.

For the design of new analogs of this compound, these computational approaches could be invaluable. By building QSAR models based on a series of related compounds, it would be possible to identify the key structural modifications that would enhance its desired properties while potentially reducing any unwanted side effects.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Mass Spectrometry Techniques for Metabolite and Adduct Identification

Mass spectrometry is a cornerstone in the analysis of complex organic molecules, offering unparalleled sensitivity and structural information. In the context of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione, it is particularly crucial for identifying metabolites and potential biomolecular adducts, given the compound's cytotoxic nature, which suggests interaction with cellular macromolecules. nih.gov

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₂H₁₀N₄O₂), HRMS provides a highly accurate mass measurement, which is critical for confirming its identity in complex biological matrices. The precise mass measurement helps to distinguish the parent compound from other molecules with the same nominal mass. This technique is also the first step in identifying potential metabolites, where mass shifts can indicate specific metabolic transformations such as hydroxylation, oxidation, or cleavage of the aziridinyl rings.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₁₂H₁₁N₄O₂⁺ | 243.0877 |

| [M+Na]⁺ | C₁₂H₁₀N₄O₂Na⁺ | 265.0696 |

| [M+K]⁺ | C₁₂H₁₀N₄O₂K⁺ | 281.0435 |

This interactive table allows for sorting and filtering of the theoretical mass data.

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS studies would be instrumental in characterizing the fragmentation pathways of the quinazolinedione core and the aziridinyl substituents. The fragmentation patterns of related fused nitrogen-containing ring systems, such as pyridazino-quinolines, often involve characteristic cross-ring cleavages. nih.gov In the case of our target compound, expected fragmentation could include the loss of the aziridinyl groups, cleavage of the quinazoline (B50416) ring system, and loss of carbonyl groups. This data is vital for confirming the structure of the parent compound and for identifying the sites of metabolic modification in its metabolites or the points of attachment in biomolecular adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure, dynamics, and three-dimensional conformation of molecules in solution and in the solid state.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the quinazoline ring and the aziridinyl groups.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and elucidating the connectivity of the molecule. rsc.org Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the quinazoline and aziridinyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations are critical for confirming the substitution pattern on the quinazolinedione core. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is valuable for determining the molecule's conformation in solution.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Quinazolinedione Core

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~155 |

| C4 | ~160 |

| C5 | ~180 |

| C6 | ~145 |

| C7 | ~145 |

| C8 | ~180 |

| C8a | ~148 |

| C4a | ~120 |

This interactive table presents predicted chemical shifts for the core structure.

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their solid, crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to characterize its solid-state packing and to study any intermolecular interactions. While challenging for quadrupolar nuclei often present in such molecules, recent advances in ssNMR have made it a more accessible and powerful tool for the structural analysis of complex organic solids. rsc.org Furthermore, ssNMR is instrumental in characterizing the formation of complexes, such as co-crystals, by detecting changes in the chemical shifts and relaxation times of the atoms involved in intermolecular interactions. nih.gov

X-ray Crystallography for Molecular and Co-crystal Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the conformation of the aziridinyl rings relative to the quinazolinedione plane.

This technique is also central to the field of crystal engineering, which involves the design and synthesis of co-crystals. nih.govrsc.orgnih.gov Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. researchgate.netyoutube.com By co-crystallizing this compound with other molecules (co-formers), it may be possible to modify its physicochemical properties. X-ray crystallography would be essential to confirm the formation of a co-crystal and to understand the specific intermolecular interactions that govern its structure.

Single Crystal X-ray Diffraction of the Compound

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govresearchgate.net For this compound, obtaining a high-quality single crystal is the first and often most challenging step. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using vapor diffusion techniques to induce crystallization.

Once a suitable crystal is obtained and exposed to an X-ray beam, the resulting diffraction pattern is collected. nih.gov The analysis of this pattern reveals the electron density map of the molecule, from which the precise coordinates of each atom can be determined. This information allows for the unambiguous determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the crystal packing reveals intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. researchgate.netresearchgate.net While specific crystallographic data for this compound is not widely published, the expected data from such an analysis would be summarized as shown in the hypothetical table below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C=O, C-N, C=C, N-C (aziridine) |

| Bond Angles | Angles defining the quinazoline and aziridine (B145994) rings |

| Torsion Angles | Planarity of the quinazoline ring system |

| Intermolecular Interactions | π-π stacking, C-H···O contacts |

This structural data is fundamental for computational modeling and for understanding the molecule's chemical reactivity and interaction with biological targets.

Co-crystallization with Biological Macromolecules (e.g., DNA fragments, target proteins)

Given that the biological activity of this compound is presumed to involve interaction with macromolecules, co-crystallization with targets like DNA fragments or specific proteins is a critical research objective. This technique aims to crystallize the compound while it is bound to its biological partner, providing a snapshot of the binding mode at atomic resolution. researchgate.netnih.gov

The process involves mixing the compound with a solution of the purified macromolecule (e.g., a specific DNA oligonucleotide sequence) and screening a wide range of crystallization conditions. nih.gov Success yields a co-crystal where the compound is present within the crystal lattice of the macromolecule. X-ray diffraction analysis of this co-crystal can reveal:

The specific binding site on the macromolecule.

The conformation of the compound when bound.

The precise intermolecular interactions (e.g., hydrogen bonds, covalent adducts, van der Waals contacts) that mediate the binding. nih.gov

This information is invaluable for validating biological targets and for the rational design of new analogues with improved affinity or specificity.

Chromatographic Methods for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are essential for separating this compound from reaction impurities and for verifying its purity before use in biological or spectroscopic studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach. nih.gov

Method development would involve selecting an appropriate stationary phase (e.g., a C8 or C18 silica (B1680970) column) and optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid) to achieve good separation and peak shape. nih.gov Detection is commonly performed using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance.

A validated HPLC method would have defined parameters for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Parameter | Typical Method Details |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Retention Time | Specific to the compound under the given conditions |

| Purity Assessment | Area percent of the main peak |

This method is crucial for quality control of newly synthesized batches and for isolating the compound using preparative HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility and thermal instability, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netepa.gov However, GC-MS analysis can be performed on volatile derivatives of the compound. Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable product. gxu.edu.cnnih.gov